molecular formula C9H6FNO2S B1616977 3-(4-Fluorophenyl)-1,3-thiazolidine-2,4-dione CAS No. 51964-22-8

3-(4-Fluorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B1616977
CAS RN: 51964-22-8
M. Wt: 211.21 g/mol
InChI Key: GBIHEFJCOPTIGP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,3-thiazolidine-2,4-dione, also known as FPTD, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FPTD belongs to the class of thiazolidinediones, which are known for their diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties.

Scientific Research Applications

Medicine: Anticancer Properties

This compound has been explored for its potential in cancer treatment due to its ability to inhibit cell proliferation. Research suggests that derivatives of thiazolidine-dione, particularly those with a fluorophenyl group, may act as antitumor agents by targeting specific pathways involved in cancer cell growth .

Agriculture: Plant Growth Regulation

In agriculture, the fluorophenyl group has been identified as a key motif in the development of new agrochemicals. Compounds like 3-(4-Fluorophenyl)-1,3-thiazolidine-2,4-dione could serve as precursors for synthesizing plant growth regulators, potentially influencing crop yield and health .

Material Science: Polymer Synthesis

The structural integrity of this compound makes it a candidate for creating novel polymers with enhanced properties. Its incorporation into polysulfones could lead to materials with improved thermal stability and chemical resistance, useful in various industrial applications .

Environmental Science: Pollutant Degradation

Research into environmental applications has shown that fluorinated compounds can play a role in the degradation of pollutants. Derivatives of 3-(4-Fluorophenyl)-1,3-thiazolidine-2,4-dione might be used to synthesize catalysts or absorbents for cleaning up environmental contaminants .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s ability to interact with enzymes could be harnessed to design inhibitors for specific biochemical pathways. This has implications for developing treatments for diseases where enzyme regulation is crucial .

Pharmacology: Drug Development

The pharmacological potential of 3-(4-Fluorophenyl)-1,3-thiazolidine-2,4-dione lies in its versatility as a building block for drug development. Its structure could be modified to enhance drug delivery, reduce side effects, or improve efficacy against various diseases .

properties

IUPAC Name

3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIHEFJCOPTIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313440
Record name 3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1,3-thiazolidine-2,4-dione

CAS RN

51964-22-8
Record name NSC270116
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-FLUOROPHENYL)-2,4-THIAZOLIDINEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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